4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a prop-2-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with prop-2-yn-1-ylamine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group, making it less versatile in certain reactions.
4-Aminopyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Prop-2-yn-1-ylamine: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.
Uniqueness
4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the prop-2-yn-1-ylamino group and the carboxylic acid group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(prop-2-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-2-4-11-8-3-5-10-6-7(8)9(12)13/h1,3,5-6H,4H2,(H,10,11)(H,12,13) |
InChI Key |
YYBZIOBOCUNNRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
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